(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid is a chiral organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a brominated aromatic ring, an amide linkage, and a chiral center, making it a molecule of interest for stereoselective synthesis and biological activity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid typically involves the following steps:
Bromination of 5-methylbenzoic acid: The starting material, 5-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-5-methylbenzoic acid.
Formation of the amide bond: The brominated acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with (S)-2-amino-4-methylpentanoic acid (L-leucine) in the presence of a base like triethylamine to form the desired amide.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amide and aromatic sites.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the aromatic ring or the amide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the amide group to an amine.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral center makes it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology
Biologically, this compound can be used to study enzyme interactions and protein-ligand binding due to its amide linkage and aromatic ring. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in drug design, particularly for developing inhibitors or modulators of specific enzymes or receptors. Its brominated aromatic ring could enhance binding affinity and specificity.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, where its unique structural features impart desirable properties.
Mechanism of Action
The mechanism by which (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking with the aromatic ring. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(3-chloro-5-methylbenzoyl)amino]-4-methylpentanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-[(3-fluoro-5-methylbenzoyl)amino]-4-methylpentanoic acid: Fluorine substitution on the aromatic ring.
(2S)-2-[(3-iodo-5-methylbenzoyl)amino]-4-methylpentanoic acid: Iodine substitution, which may affect reactivity and binding properties.
Uniqueness
The presence of the bromine atom in (2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid imparts unique reactivity and binding characteristics compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-8(2)4-12(14(18)19)16-13(17)10-5-9(3)6-11(15)7-10/h5-8,12H,4H2,1-3H3,(H,16,17)(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKCOIOGWBRODB-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N[C@@H](CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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